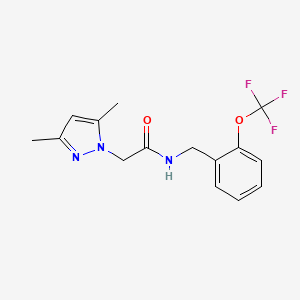
4-Bis(N-Boc)amino-3-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bis(N-Boc)amino-3-fluorophenylboronic acid, also known as (4-(bis(tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid, is a boronic acid derivative with the molecular formula C16H23BFNO6 and a molecular weight of 355.17 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and two tert-butoxycarbonyl (Boc) protected amino groups attached to a phenyl ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid typically involves the following steps:
Formation of the Fluorophenylboronic Acid Core: The starting material, 3-fluoroaniline, undergoes a borylation reaction with a boronic acid derivative to form 3-fluorophenylboronic acid.
Protection of Amino Groups: The amino groups on the phenyl ring are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and purity. The use of continuous flow reactors and automated systems can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bis(N-Boc)amino-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Deprotection Reactions: The Boc-protected amino groups can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino groups.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Trifluoroacetic Acid: Used for deprotection of Boc groups.
Applications De Recherche Scientifique
4-Bis(N-Boc)amino-3-fluorophenylboronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluorine atom and Boc-protected amino groups contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butoxycarbonylamino)-3-fluorophenylboronic acid: Similar structure but with only one Boc-protected amino group.
3-Fluorophenylboronic acid: Lacks the Boc-protected amino groups.
4-Amino-3-fluorophenylboronic acid: Lacks the Boc protection.
Uniqueness
4-Bis(N-Boc)amino-3-fluorophenylboronic acid is unique due to the presence of two Boc-protected amino groups, which provide additional stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOXRNGFOOHMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methoxyphenyl)-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2471404.png)


![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)
![(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2471412.png)


![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)

